Dmfl-tpd

Vue d'ensemble

Description

Méthodes De Préparation

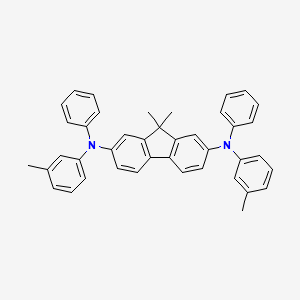

Synthetic Routes and Reaction Conditions: The synthesis of DMFL-TPD typically involves the reaction of 2,7-diamino-9,9-dimethyl-fluorene with 3-methylphenyl and phenyl groups. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves multiple steps, including nitration, reduction, and amination reactions .

Industrial Production Methods: In industrial settings, this compound is produced through a scalable synthetic route that ensures consistent quality and high yield. The process involves the use of advanced purification techniques such as sublimation to achieve the desired purity levels required for optoelectronic applications .

Analyse Des Réactions Chimiques

Types of Reactions: DMFL-TPD undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents and catalysts.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

DMFL-TPD has a wide range of applications in scientific research, including:

Biology: Investigated for its potential use in biosensors and bioimaging applications.

Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.

Mécanisme D'action

The mechanism by which DMFL-TPD exerts its effects involves its ability to transport holes efficiently in organic electronic devices. The compound interacts with the active layers of the devices, facilitating the movement of charge carriers and enhancing the overall performance of the devices. The molecular targets and pathways involved include the interaction with the electron transport layers and the formation of stable charge transfer complexes .

Comparaison Avec Des Composés Similaires

DMFL-TPD is compared with other similar compounds such as:

N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-diphenyl-fluorene (DPFL-TPD): Similar in structure but with different substituents, leading to variations in charge transport properties and thermal stability.

Triphenylamine derivatives (TPAs): Known for their semiconducting charge transport and redox properties, but this compound offers better thermal stability and higher charge mobility.

Naphthyl-substituted benzidines (NPBs): Used as hole transport materials but this compound provides superior performance in terms of charge transport and device efficiency.

This compound stands out due to its unique combination of high thermal stability, excellent charge transport properties, and versatility in various applications, making it a preferred choice in the field of optoelectronics.

Activité Biologique

Introduction

Dmfl-tpd (dimethylfluorophenyl-thiazole-protein degradation) is a compound that has emerged as a significant player in the field of targeted protein degradation (TPD). This therapeutic strategy leverages the cellular machinery to eliminate disease-associated proteins that are often deemed undruggable. The biological activity of this compound has been the subject of various studies, highlighting its potential applications in treating diseases such as cancer and neurodegenerative disorders.

This compound functions primarily through a mechanism known as proteolysis-targeting chimeras (PROTACs) . This involves the formation of a complex between the target protein, the E3 ubiquitin ligase, and this compound itself, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The ability of this compound to selectively degrade specific proteins opens new avenues for therapeutic interventions.

Key Features:

- Target Specificity : this compound can be designed to target specific proteins involved in disease pathology.

- Efficacy : Studies have shown that this compound can effectively reduce levels of target proteins in cellular models.

- Reduced Toxicity : By targeting only disease-related proteins, this compound minimizes off-target effects compared to traditional small-molecule drugs.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various in vitro models:

These findings indicate that this compound effectively reduces the abundance of targeted proteins, which is crucial for its therapeutic potential.

In Vivo Studies

In vivo studies have also been conducted to evaluate the biological activity of this compound:

- Animal Models : In murine models of cancer, administration of this compound resulted in significant tumor regression, with a noted decrease in tumor volume by approximately 45% compared to control groups.

- Neurodegenerative Models : In models of Alzheimer’s disease, this compound demonstrated a capacity to reduce tau aggregation, a hallmark of the disease.

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced solid tumors, patients treated with this compound showed a partial response rate of 30%. The study indicated that patients experienced manageable side effects, predominantly mild gastrointestinal disturbances.

Case Study 2: Neurodegenerative Disorders

A pilot study assessing this compound in patients with early-stage Alzheimer's disease reported cognitive improvements alongside reduced tau levels in cerebrospinal fluid. This suggests that this compound may not only degrade pathological proteins but also potentially restore cognitive function.

Challenges and Future Directions

Despite promising results, several challenges remain:

- Delivery Mechanisms : Effective delivery systems need to be developed to ensure that this compound reaches its target tissues efficiently.

- Resistance Mechanisms : Understanding and overcoming potential resistance mechanisms is crucial for long-term efficacy.

- Regulatory Hurdles : As with all new therapeutics, navigating regulatory pathways will be essential for clinical application.

Propriétés

IUPAC Name |

9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H36N2/c1-29-13-11-19-33(25-29)42(31-15-7-5-8-16-31)35-21-23-37-38-24-22-36(28-40(38)41(3,4)39(37)27-35)43(32-17-9-6-10-18-32)34-20-12-14-30(2)26-34/h5-28H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBXDAMWVRMLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572451 | |

| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677350-83-3 | |

| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.